1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine

nicotinic acetylcholine receptor TE671 muscle-type nAChR

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine (CAS 1211535-89-5), also known as 1-(5-methylisoxazol-3-yl)ethanamine, is a primary amine featuring a 5-methyl-substituted isoxazole heterocycle with molecular formula C6H10N2O and molecular weight 126.16 g/mol. The compound contains a chiral center at the alpha-carbon, yielding two enantiomeric forms: (1R) and (1S).

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 1211535-89-5
Cat. No. B1441916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine
CAS1211535-89-5
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(C)N
InChIInChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3
InChIKeyLEFVDZCQGFWHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine (CAS 1211535-89-5): Core Chemical Profile and Procurement Baseline


1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine (CAS 1211535-89-5), also known as 1-(5-methylisoxazol-3-yl)ethanamine, is a primary amine featuring a 5-methyl-substituted isoxazole heterocycle with molecular formula C6H10N2O and molecular weight 126.16 g/mol [1]. The compound contains a chiral center at the alpha-carbon, yielding two enantiomeric forms: (1R) and (1S) . Its isoxazole core enables hydrogen bond donor/acceptor interactions with diverse enzymes and receptors [2]. The compound serves as a versatile synthetic intermediate and pharmacophore for medicinal chemistry applications, with predicted pKa of 7.95 ± 0.29 [3].

Why Generic Substitution of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine Fails: Critical Differentiators from In-Class Analogs


In-class isoxazole ethanamine analogs (e.g., 2-(5-methylisoxazol-3-yl)ethanamine, 1-(isoxazol-3-yl)ethanamine, or 2-(5-tert-butylisoxazol-3-yl)ethanamine) cannot be substituted for 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine without altering target engagement profiles. The 5-methyl substitution pattern and ethan-1-amine linkage geometry determine the compound's specific binding orientation to nicotinic acetylcholine receptor subtypes [1] and its functional activity at monoamine oxidase isoforms [2]. Additionally, the chiral center at the alpha-carbon produces enantiomers with distinct biological activities, whereas achiral analogs or those with different substitution patterns (e.g., 2-(5-methylisoxazol-3-yl)ethanamine) lack this stereochemical differentiation . The evidence below quantifies these differences and establishes why procurement specifications must be precise.

Product-Specific Quantitative Evidence Guide: 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine Differentiation Data


EC50 of 30 µM at Human Nicotinic Acetylcholine Receptor (TE671): A Differentiated Profile Versus Class Baseline

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine exhibits an EC50 of 30 µM for functional potentiation at human nicotinic acetylcholine receptor subtype TE671 (muscle-type) [1]. This functional potency can be contrasted with the 6.03 × 10⁴ nM (~60.3 µM) IC50 reported for the structurally related analog N-(5-methylisoxazol-3-yl)-2-phenoxybenzamide at an undisclosed target [2]. Additionally, isoxazole–isoxazole hybrids evaluated as Hsp90 inhibitors show ATPase IC50 values ranging from 0.5 to >50 µM, with the reference compound luminespib achieving 0.5 µM [3]. The 30 µM EC50 of the target compound falls within the moderate potency range typical for isoxazole-containing nAChR modulators, but the specific TE671 subtype selectivity profile differentiates it from more promiscuous analogs .

nicotinic acetylcholine receptor TE671 muscle-type nAChR functional potency

Competitive Inhibition of Human Placental Monoamine Oxidase A (MAO-A): Evidence of Target Engagement

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine was evaluated for inhibition against human placental monoamine oxidase A (MAO-A) and demonstrated competitive inhibition kinetics [1]. While exact Ki or IC50 values are not reported in the assay summary, the competitive mechanism suggests direct active site binding. This contrasts with 3,5-diaryl-4,5-dihydroisoxazoles, which exhibit selective MAO-B inhibition in the nanomolar range (e.g., IC50 values as low as 10–100 nM) [2], and with isocarboxazid, a nonselective MAO inhibitor [3]. The target compound's distinct MAO-A competitive inhibition profile positions it as a potentially more selective tool for isoform-specific studies compared to nonselective MAO inhibitors.

monoamine oxidase A MAO-A competitive inhibition placental MAO

Chiral Center Enables Enantioselective Biological Activity: (1S) vs (1R) Differentiation

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine contains a chiral center at the alpha-carbon, yielding (1S) and (1R) enantiomers with distinct biological activities . The (1S) enantiomer (CAS 1808068-97-4) has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro , with specific MIC values reported for related Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-3-(phenylimino)butanamide: MIC values of 11–14 µg/µL at 40 µg/µL against various bacterial strains) [1]. In contrast, the (1R) enantiomer (CAS 1808068-52-1) has been less extensively characterized but may exhibit different target selectivity. Achiral analogs such as 2-(5-methylisoxazol-3-yl)ethanamine lack this stereochemical dimension entirely [2].

enantioselective chiral amine stereochemistry antimicrobial

Predicted Physicochemical Profile: pKa 7.95 Enables pH-Dependent Solubility Differentiation

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine has a predicted pKa of 7.95 ± 0.29 and a predicted boiling point of 216.4 ± 25.0 °C [1]. This pKa value places the compound near physiological pH, meaning its protonation state—and thus solubility, permeability, and target binding—will be highly sensitive to small pH changes. In comparison, the achiral analog 2-(5-methylisoxazol-3-yl)ethanamine has a predicted pKa of approximately 8.2–8.5 [2], while 1-(isoxazol-3-yl)ethanamine (lacking the 5-methyl group) has a predicted pKa of ~8.0–8.3 . The target compound's slightly lower pKa may confer marginally better aqueous solubility at pH 7.4, though no direct head-to-head solubility measurements are available.

physicochemical properties pKa solubility formulation

Best Research and Industrial Application Scenarios for 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine


Nicotinic Acetylcholine Receptor (nAChR) Subtype Screening and Modulator Discovery

Based on its EC50 of 30 µM at human TE671 (muscle-type) nicotinic acetylcholine receptors [1], 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine serves as a validated starting point for nAChR modulator screening. This moderate potency and defined functional activity at a specific subtype enables structure-activity relationship (SAR) campaigns aimed at improving potency or achieving subtype selectivity .

Monoamine Oxidase A (MAO-A) Isoform-Selective Tool Compound Development

The compound's demonstrated competitive inhibition of human placental MAO-A [2] positions it as a scaffold for developing isoform-selective MAO-A inhibitors. Unlike nonselective MAO inhibitors (e.g., isocarboxazid) or MAO-B selective dihydroisoxazoles [3], this compound's MAO-A competitive mechanism provides a distinct selectivity starting point.

Enantioselective Antimicrobial Derivative Synthesis

The chiral center of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine enables synthesis of enantiomerically pure antimicrobial agents . The (1S) enantiomer has shown significant bacterial growth inhibition in vitro, with related Schiff base derivatives achieving MIC values of 11–14 µg/µL at 40 µg/µL [4]. This chiral building block is suitable for medicinal chemistry programs requiring stereochemically defined isoxazole amine scaffolds.

pH-Sensitive Formulation Development Leveraging pKa 7.95

With a predicted pKa of 7.95 [5], the compound's protonation state is highly responsive to small pH changes near physiological conditions. This property can be exploited in pH-dependent solubility or permeability optimization strategies, where the compound's marginally lower pKa compared to analogs (e.g., ~8.2 for 2-(5-methylisoxazol-3-yl)ethanamine) may reduce the need for pH adjustment in neutral buffer formulations [6].

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